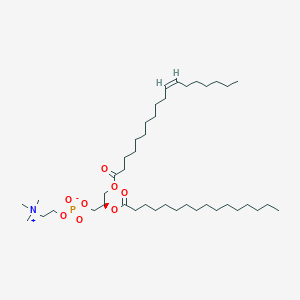
2-Bromo-1,1,2,2-tetrafluoroethyl chlorosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1,1,2,2-tetrafluoroethyl chlorosulfate is a chemical compound with the molecular formula C2BrClF4O3S It is characterized by the presence of bromine, chlorine, fluorine, and sulfur atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,1,2,2-tetrafluoroethyl chlorosulfate typically involves the reaction of 2-Bromo-1,1,2,2-tetrafluoroethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
2-Bromo-1,1,2,2-tetrafluoroethanol+Chlorosulfonic acid→2-Bromo-1,1,2,2-tetrafluoroethyl chlorosulfate+By-products
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-1,1,2,2-tetrafluoroethyl chlorosulfate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or other unsaturated compounds.
Addition Reactions: The fluorine atoms can participate in addition reactions with electrophiles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines. These reactions are typically carried out in polar solvents under mild to moderate temperatures.
Elimination Reactions: Strong bases such as sodium hydroxide or potassium tert-butoxide are used to promote elimination reactions. These reactions are often conducted at elevated temperatures.
Addition Reactions: Electrophiles such as halogens or hydrogen halides can be used in addition reactions, often under controlled conditions to prevent side reactions.
Major Products Formed:
Substitution Reactions: Products may include substituted derivatives of the original compound, such as 2-hydroxy-1,1,2,2-tetrafluoroethyl chlorosulfate.
Elimination Reactions: Products may include alkenes or other unsaturated compounds.
Addition Reactions: Products may include addition compounds with halogens or hydrogen halides.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1,1,2,2-tetrafluoroethyl chlorosulfate has several applications in scientific research, including:
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive functional groups.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
Wirkmechanismus
The mechanism of action of 2-Bromo-1,1,2,2-tetrafluoroethyl chlorosulfate involves its ability to react with nucleophiles and electrophiles. The presence of multiple halogen atoms and a sulfonate group makes it a versatile reagent for various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application, but generally include nucleophilic substitution, electrophilic addition, and elimination pathways.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-1-chloro-2,2,2-trifluoroethane: Similar in structure but with different halogen atoms and fewer fluorine atoms.
1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene: Contains a similar tetrafluoroethyl group but attached to a benzene ring.
Uniqueness: 2-Bromo-1,1,2,2-tetrafluoroethyl chlorosulfate is unique due to the combination of bromine, chlorine, and multiple fluorine atoms within its structure. This unique combination imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research.
Eigenschaften
Molekularformel |
C2BrClF4O3S |
|---|---|
Molekulargewicht |
295.44 g/mol |
IUPAC-Name |
1-bromo-2-chlorosulfonyloxy-1,1,2,2-tetrafluoroethane |
InChI |
InChI=1S/C2BrClF4O3S/c3-1(5,6)2(7,8)11-12(4,9)10 |
InChI-Schlüssel |
WSWXWAZXRZZZPI-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(F)(F)Br)(OS(=O)(=O)Cl)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl] disulfide](/img/structure/B12062508.png)
![9-[(2R,4S,5R)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-methylimino-5H-purin-6-one](/img/structure/B12062519.png)






![methyl (1S,4R)-1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12062559.png)




